REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]2=[O:12].O.[CH3:14][N:15]1C(=O)CCC1>[C-]#N.[C-]#N.[Zn+2]>[O:12]=[C:7]1[CH2:6][CH2:5][CH2:4][C:3]2[C:2]([C:14]#[N:15])=[CH:11][CH:10]=[CH:9][C:8]1=2 |f:3.4.5|
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CCCC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
Zn(CN)2
|
Quantity
|
10.38 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
Pd(Ph3)4
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed twice
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 through the solution for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
then evacuated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice (600 mL)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the resulting solid was collected
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EA/hex)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2C=CC=C(C2CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |